molecular formula C11H11ClO3 B1626443 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone CAS No. 56955-38-5

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone

Cat. No.: B1626443
CAS No.: 56955-38-5
M. Wt: 226.65 g/mol
InChI Key: MRFNAPDKSCOTOB-UHFFFAOYSA-N
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Description

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is an organic compound with a molecular formula of C11H11ClO3 This compound is characterized by the presence of an acetyloxy group and a chlorophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone typically involves the acetylation of 3-(4-chlorophenyl)-2-propanone. This can be achieved through the reaction of 3-(4-chlorophenyl)-2-propanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The chlorophenyl group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

    1-(Acetyloxy)-3-(4-bromophenyl)-2-propanone: Similar structure but with a bromine atom instead of chlorine.

    1-(Acetyloxy)-3-(4-fluorophenyl)-2-propanone: Contains a fluorine atom in place of chlorine.

    1-(Acetyloxy)-3-(4-methylphenyl)-2-propanone: Features a methyl group instead of chlorine.

Uniqueness: 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

[3-(4-chlorophenyl)-2-oxopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFNAPDKSCOTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481157
Record name 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56955-38-5
Record name 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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